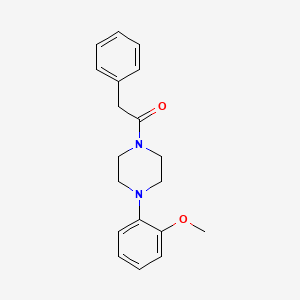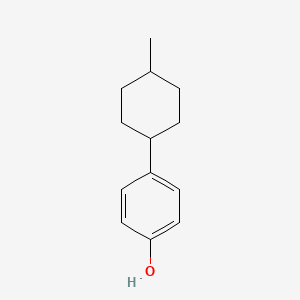
3-Bromo-4-fluorocinnamic acid
Descripción general
Descripción
3-Bromo-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-fluorocinnamic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The double bond in the cinnamic acid moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the functional groups it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-chlorocinnamic acid
- 3-Bromo-4-methylcinnamic acid
- 3-Bromo-4-methoxycinnamic acid
Uniqueness
3-Bromo-4-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVADAKXOMQH-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178029.png)

![4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B3178039.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)







